
N-(Azido-PEG2)-N-bis(PEG4-Acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Azido-PEG2)-N-bis(PEG4-Acid) is a compound that features a polyethylene glycol (PEG) backbone with azide and carboxylic acid functional groups. This compound is particularly useful in bioconjugation and click chemistry due to its ability to form stable triazole linkages through azide-alkyne cycloaddition reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG2)-N-bis(PEG4-Acid) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce PEG chains.
Industrial Production Methods
Industrial production of N-(Azido-PEG2)-N-bis(PEG4-Acid) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: Techniques such as chromatography and crystallization are employed to purify the final product.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are used to ensure the purity and quality of the compound
化学反応の分析
Types of Reactions
N-(Azido-PEG2)-N-bis(PEG4-Acid) primarily undergoes:
Click Chemistry Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are common reactions
Amide Bond Formation: The carboxylic acid groups can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: Dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used for strain-promoted reactions.
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are common coupling agents
Major Products Formed
科学的研究の応用
N-(Azido-PEG2)-N-bis(PEG4-Acid) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to enhance solubility and reduce immunogenicity.
Industry: Applied in the development of advanced materials and surface modifications .
作用機序
The mechanism of action of N-(Azido-PEG2)-N-bis(PEG4-Acid) involves:
類似化合物との比較
Similar Compounds
N-(Azido-PEG2)-N-Boc-PEG4-acid: Contains a Boc-protected amine group instead of a carboxylic acid
Azido-PEG4-acid: Similar structure but with different PEG chain lengths.
Uniqueness
N-(Azido-PEG2)-N-bis(PEG4-Acid) is unique due to its dual functionality, allowing it to participate in both click chemistry and amide bond formation. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .
特性
分子式 |
C28H54N4O14 |
|---|---|
分子量 |
670.7 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H54N4O14/c29-31-30-3-9-39-15-16-40-10-4-32(5-11-41-17-21-45-25-23-43-19-13-37-7-1-27(33)34)6-12-42-18-22-46-26-24-44-20-14-38-8-2-28(35)36/h1-26H2,(H,33,34)(H,35,36) |
InChIキー |
HRPHTAKHWRWUIC-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


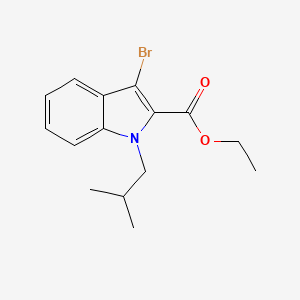
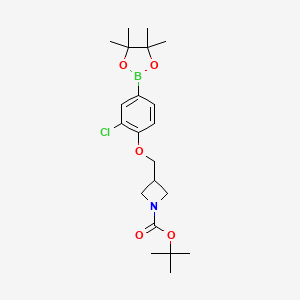
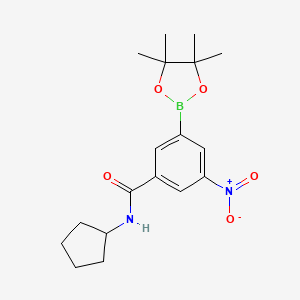
![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)
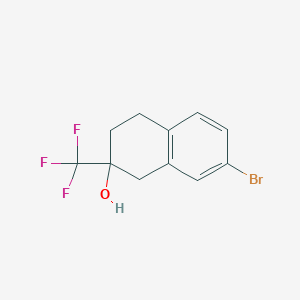
![4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene](/img/structure/B13724236.png)
![6-Ethoxycarbonyl-8-(e)-p-fluorobenzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13724242.png)

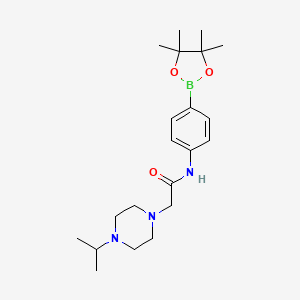

![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)
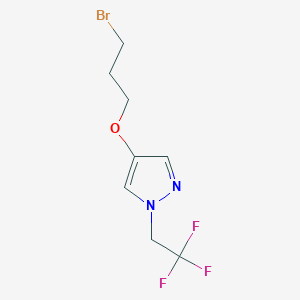
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]pentanoate](/img/structure/B13724291.png)
![[(2S,3R,4S,5S,6R)-6-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13724292.png)
